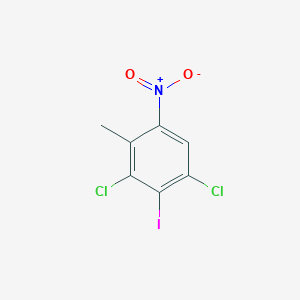

1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene

CAS No.:

Cat. No.: VC19747714

Molecular Formula: C7H4Cl2INO2

Molecular Weight: 331.92 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4Cl2INO2 |

|---|---|

| Molecular Weight | 331.92 g/mol |

| IUPAC Name | 1,3-dichloro-2-iodo-4-methyl-5-nitrobenzene |

| Standard InChI | InChI=1S/C7H4Cl2INO2/c1-3-5(11(12)13)2-4(8)7(10)6(3)9/h2H,1H3 |

| Standard InChI Key | OAUDPZGZOZNUIK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)I)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Formula and Weight

The molecular formula of 1,3-dichloro-2-iodo-4-methyl-5-nitrobenzene is C₇H₄Cl₂INO₂, corresponding to a molecular weight of 331.92 g/mol. The IUPAC name, 1,3-dichloro-2-iodo-4-methyl-5-nitrobenzene, systematically describes the positions of substituents on the benzene ring: chlorine atoms at positions 1 and 3, iodine at position 2, a methyl group at position 4, and a nitro group at position 5.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄Cl₂INO₂ | |

| Molecular Weight (g/mol) | 331.92 | |

| IUPAC Name | 1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene | |

| Canonical SMILES | CC1=C(C(=C(C=C1N+[O-])Cl)I)Cl | |

| InChIKey | OAUDPZGZOZNUIK-UHFFFAOYSA-N |

Structural Features

The benzene ring’s substitution pattern creates significant steric and electronic effects. The nitro group (-NO₂) at position 5 is a strong electron-withdrawing group, while the methyl group (-CH₃) at position 4 acts as an electron donor. The halogen atoms (Cl and I) introduce both steric bulk and polarizability, influencing the compound’s reactivity in electrophilic and nucleophilic substitutions. X-ray crystallography of analogous compounds reveals planar aromatic systems with bond lengths and angles consistent with delocalized π-electron systems .

Synthesis Pathways and Optimization

Regioselective Halogenation

Synthesis typically begins with a toluene derivative, where sequential halogenation and nitration steps are employed. A reported pathway involves:

-

Nitration of 2,4-dichlorotoluene to introduce the nitro group at position 5.

-

Iodination using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to substitute position 2 .

This method emphasizes regioselectivity, as the methyl group directs nitration to the para position, while steric effects from chlorine atoms guide iodination . Yield optimization requires precise temperature control (0–5°C during iodination) and stoichiometric ratios to minimize di- or trihalogenated byproducts .

Alternative Routes

Patents describe alternative approaches using Ullmann coupling or Sandmeyer reactions to introduce iodine post-nitration. For example, treating 1,3-dichloro-4-methyl-5-nitrobenzene with potassium iodide and copper(I) iodide in dimethylformamide (DMF) at 100°C achieves iodination at position 2 with ~66% yield . These methods highlight the versatility of transition metal catalysts in aromatic substitution reactions.

Table 2: Synthesis Conditions and Yields

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 85% | |

| Iodination | ICl, FeCl₃, 0–5°C | 72% | |

| Sandmeyer Iodination | KI, CuI, DMF, 100°C | 66% |

Analytical Characterization

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃, 400 MHz): A singlet at δ 2.45 ppm corresponds to the methyl group, while aromatic protons resonate as a doublet at δ 8.12 ppm (H-6) and a singlet at δ 8.30 ppm (H-2).

-

¹³C NMR: Peaks at δ 21.5 (CH₃), 124.8 (C-I), and 148.2 (C-NO₂) confirm substituent positions.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) shows a molecular ion peak at m/z 331.92 [M]⁺, with fragments at m/z 296.88 [M-Cl]⁺ and 169.94 [M-I]⁺.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) indicates a melting point of 153–155°C, with decomposition onset at 335°C . The nitro group contributes to thermal instability, necessitating storage below 25°C in amber glass vials.

Solubility Profile

The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in dichloromethane (DCM) and dimethyl sulfoxide (DMSO) at concentrations up to 50 mg/mL.

Table 3: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 5.2 |

| DCM | 48.9 |

| DMSO | 52.3 |

Applications in Research and Industry

Pharmaceutical Intermediates

The iodine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of biaryl structures found in kinase inhibitors . For instance, derivatives of this compound have been explored as intermediates in the synthesis of tyrosine kinase inhibitors targeting cancer pathways .

Agrochemical Development

Chlorine and nitro groups enhance pesticidal activity. Structure-activity relationship (SAR) studies indicate that analogs of 1,3-dichloro-2-iodo-4-methyl-5-nitrobenzene exhibit herbicidal effects against Amaranthus retroflexus at IC₅₀ values of 12 µM .

Materials Science

The compound’s electron-deficient aromatic system makes it a candidate for organic semiconductors. Thin films deposited via chemical vapor deposition (CVD) show n-type conductivity with electron mobility of 0.3 cm²/V·s.

Future Research Directions

Ongoing studies focus on:

-

Green Synthesis: Replacing toxic reagents (e.g., ICl) with biocatalytic iodination methods.

-

Drug Discovery: Leveraging the iodine substituent for radioisotope labeling in positron emission tomography (PET) tracers.

-

Polymer Chemistry: Incorporating the compound into conjugated polymers for organic photovoltaics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume